
1-Chloro-1-fluoroethane
Overview
Description
1-Chloro-1-fluoroethane is a halogenated hydrocarbon with the molecular formula C₂H₄ClF. It is a colorless, flammable gas at room temperature and is commonly used in various industrial applications. The compound is also known by other names such as 1-Chlorofluoroethane and Freon 151 .
Mechanism of Action
Target of Action
1-Chloro-1-fluoroethane, also known as Freon 151 , is a volatile organic compound
Mode of Action
It is known that the compound has a high volatility , which suggests that it could interact with biological systems through inhalation or dermal exposure
Pharmacokinetics
Given its high volatility , it is likely to be rapidly absorbed and distributed throughout the body following inhalation or dermal exposure
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its high volatility means that it can easily evaporate at room temperature, which could influence its stability and efficacy. Additionally, it has been noted that this compound can cause irritation to the skin, eyes, and respiratory tract , suggesting that its effects could be influenced by factors such as exposure duration and concentration.
Preparation Methods
1-Chloro-1-fluoroethane can be synthesized through several methods. One common synthetic route involves the reaction of vinyl chloride with hydrogen fluoride in the presence of an organic solvent . This reaction typically requires specific conditions such as controlled temperature and pressure to ensure high yield and purity of the product.
In industrial settings, the production of this compound often involves the use of catalysts to enhance the reaction efficiency. For example, aluminum fluoride can be used as a catalyst in the reaction between hydrogen fluoride and vinyl chloride . This method is preferred due to its cost-effectiveness and scalability.
Chemical Reactions Analysis
1-Chloro-1-fluoroethane undergoes various chemical reactions, including substitution and elimination reactions. In substitution reactions, the chlorine or fluorine atom can be replaced by other functional groups, depending on the reagents and conditions used. For instance, reacting this compound with a strong nucleophile such as sodium hydroxide can result in the formation of 1-fluoroethanol .
In elimination reactions, this compound can lose a hydrogen halide to form a double bond, resulting in the formation of fluoroethylene. This reaction typically requires the presence of a strong base such as potassium tert-butoxide .
Scientific Research Applications
1-Chloro-1-fluoroethane has several applications in scientific research and industry. In chemistry, it is used as a reagent in various organic synthesis reactions. Its unique reactivity makes it a valuable intermediate in the production of more complex molecules .
In biology and medicine, this compound is used as a solvent and a refrigerant. Its low boiling point and non-toxic nature make it suitable for use in cryogenic applications and as a propellant in aerosol formulations .
In the industrial sector, this compound is used as a blowing agent in the production of foam plastics. It is also employed in the manufacturing of refrigerants and as a feedstock for the production of other fluorinated compounds .
Comparison with Similar Compounds
1-Chloro-1-fluoroethane can be compared with other halogenated hydrocarbons such as 1,1-Dichloro-1-fluoroethane and 1,1-Difluoroethane. While all these compounds contain halogen atoms, their chemical properties and reactivity differ significantly.
1,1-Dichloro-1-fluoroethane: This compound contains two chlorine atoms and one fluorine atom. It is primarily used as a solvent and foam blowing agent.
1,1-Difluoroethane: This compound contains two fluorine atoms and is commonly used as a refrigerant.
The unique combination of chlorine and fluorine atoms in this compound makes it a versatile compound with a wide range of applications in various fields.
Properties
IUPAC Name |
1-chloro-1-fluoroethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4ClF/c1-2(3)4/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YACLCMMBHTUQON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4ClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60869534 | |
| Record name | 1-Chloro-1-fluoroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60869534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
82.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1615-75-4, 110587-14-9 | |
| Record name | 1-Chloro-1-fluoroethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1615-75-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethane, 1-chloro-1-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001615754 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethane, chlorofluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110587149 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Chloro-1-fluoroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60869534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure and spectroscopic data available for 1-chloro-1-fluoroethane?
A1: this compound (CH3CHFCl) has a molecular weight of 80.50 g/mol. Spectroscopic studies, including microwave [] and infrared [], have provided insights into its structure. Key findings include:
- Asymmetric χ tensor: Analysis of the chlorine quadrupole splittings in the microwave spectrum suggests partial double bond character in the C-Cl bond. []
- Internal rotation barrier: The barrier hindering internal rotation of the methyl group was determined to be 4300 ± 300 cal/mole based on microwave spectroscopy. [] A later study using a broader range of frequencies refined this value to 3814(11) cal/mol. []
- Vibrational assignments: Infrared and Raman spectroscopic studies have led to the assignment of vibrational modes for both this compound and its deuterated analog (1-bromo-1-chloro-1-fluoroethane-2-d1). [] These assignments have been used to develop force field models (GVFF and UBFF) for the molecule. []
Q2: How does the structure of this compound relate to its propensity for dehydrochlorination?
A2: The thermal decomposition of this compound has been shown to proceed via dehydrochlorination, a unimolecular reaction. [] While the research does not explicitly link the dehydrochlorination to specific structural features, the presence of both chlorine and hydrogen atoms on adjacent carbon atoms (vicinal) is a key structural element that allows for this elimination reaction to occur.
Q3: Can you explain the concept of "perturbed degenerate modes" in the context of this compound and its vibrational optical activity?
A3: Perturbed degenerate modes (PDM) refer to the impact of a chiral environment on groups with degenerate vibrational modes. In this compound, the methyl group (CH3) possesses degenerate modes. The presence of the chiral center (carbon atom bonded to Cl, F, H, and CH3) perturbs these modes, leading to unique vibrational optical activity. This means that the molecule interacts differently with left and right circularly polarized light.
Q4: Has this compound been explored as a solvent in chemical reactions? If so, what are the advantages?
A4: Yes, this compound is suggested as a potential solvent for the catalytic fluorination of pentachloropropane isomers to synthesize 2-chloro-3,3,3-trifluoropropene (HCFO-1233xf). [] The research specifically mentions its use in the liquid phase alongside catalysts like ionic liquids. While the exact advantages of using this compound in this specific reaction are not detailed in the provided abstract, choosing a specific solvent for a reaction often involves considerations like:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



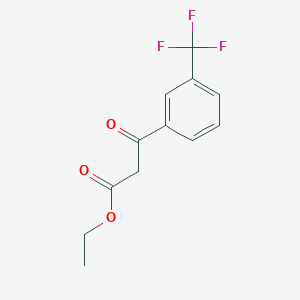
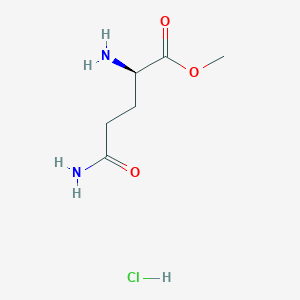
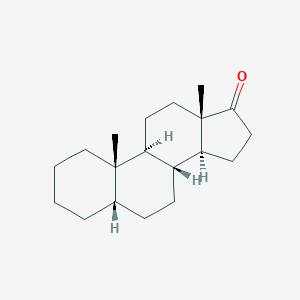

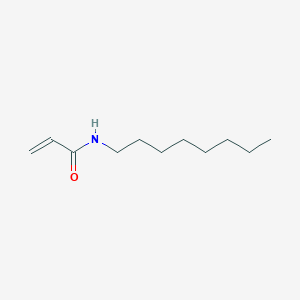
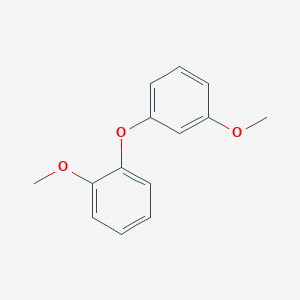
![3-[2-(2-Hydroxyethoxy)ethoxy]propanenitrile](/img/structure/B157162.png)
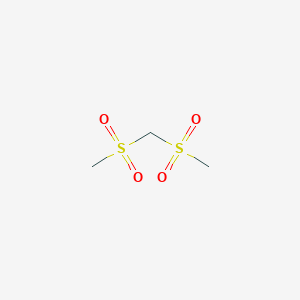
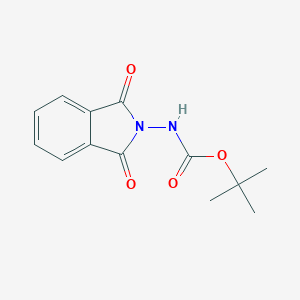
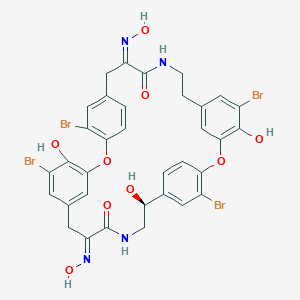
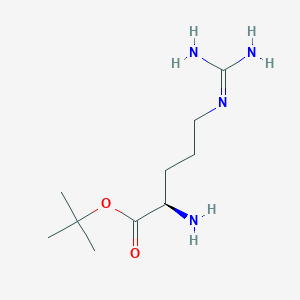
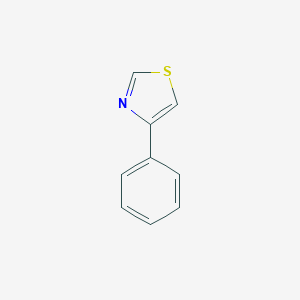
![N-methyl-5-[(4-phenylpiperazin-1-yl)methyl]-4,5-dihydro-1,3-oxazol-2-amine](/img/structure/B157175.png)
